molecular formula C9H7BrFNO B13319129 4-(5-Bromo-2-fluorophenyl)azetidin-2-one

4-(5-Bromo-2-fluorophenyl)azetidin-2-one

Cat. No.: B13319129
M. Wt: 244.06 g/mol
InChI Key: DXEIWWPIZZTEGL-UHFFFAOYSA-N
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Description

4-(5-Bromo-2-fluorophenyl)azetidin-2-one is a chemical compound with the molecular formula C₉H₇BrFNO and a molecular weight of 244.06 g/mol It is a member of the azetidinone family, which is known for its four-membered lactam ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Bromo-2-fluorophenyl)azetidin-2-one typically involves the reaction of 5-bromo-2-fluoroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which cyclizes to form the azetidinone ring .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-(5-Bromo-2-fluorophenyl)azetidin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF).

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

Major Products:

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

Scientific Research Applications

4-(5-Bromo-2-fluorophenyl)azetidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(5-Bromo-2-fluorophenyl)azetidin-2-one is not fully understood. it is believed to interact with specific molecular targets, leading to its observed biological effects. The azetidinone ring is known to be a key structural motif in many bioactive compounds, suggesting that this compound may exert its effects through similar pathways .

Comparison with Similar Compounds

Uniqueness: 4-(5-Bromo-2-fluorophenyl)azetidin-2-one is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and biological activity. This dual substitution pattern is less common in other azetidinone derivatives, making this compound a valuable subject for further research .

Properties

Molecular Formula

C9H7BrFNO

Molecular Weight

244.06 g/mol

IUPAC Name

4-(5-bromo-2-fluorophenyl)azetidin-2-one

InChI

InChI=1S/C9H7BrFNO/c10-5-1-2-7(11)6(3-5)8-4-9(13)12-8/h1-3,8H,4H2,(H,12,13)

InChI Key

DXEIWWPIZZTEGL-UHFFFAOYSA-N

Canonical SMILES

C1C(NC1=O)C2=C(C=CC(=C2)Br)F

Origin of Product

United States

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